molecular formula C10H9BrN2S B14017812 5-(2-Bromo-5-methylphenyl)thiazol-2-amine

5-(2-Bromo-5-methylphenyl)thiazol-2-amine

Cat. No.: B14017812
M. Wt: 269.16 g/mol
InChI Key: IHRFXPCXPYRBOB-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 5-(2-Bromo-5-methylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methylphenylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(2-Bromo-5-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups attached to the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Bromo-5-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Bromo-5-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(2-bromo-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-8(11)7(4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

IHRFXPCXPYRBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

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